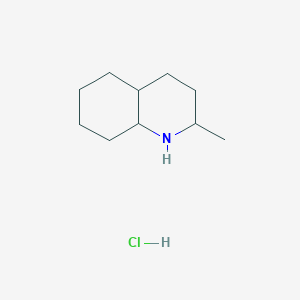

2-Methyldecahydroquinoline hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.ClH/c1-8-6-7-9-4-2-3-5-10(9)11-8;/h8-11H,2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STORKALHQDCZCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CCCCC2N1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conformational Analysis and Stereochemistry of Decahydroquinoline Systems

Spectroscopic Elucidation of Preferred Conformations

The three-dimensional arrangement of atoms in decahydroquinoline (B1201275) systems is elucidated primarily through spectroscopic methods, with Nuclear Magnetic Resonance (NMR) spectroscopy being a particularly powerful tool. numberanalytics.com Techniques such as 1H and 13C NMR spectroscopy, including variable temperature studies, provide detailed insights into the molecule's preferred shapes or conformations. rsc.org Analysis of chemical shifts, coupling constants, and nuclear Overhauser effects allows for the precise determination of the spatial relationship between atoms. researchgate.net

For instance, 1H NMR spectra, when simplified using lanthanide shift reagents like tris(dipivaloylmethanato)europium, can enable the confident assignment of every signal, confirming the molecule's conformation. researchgate.net Similarly, 13C NMR spectroscopy conducted at low temperatures has been instrumental in studying the conformational equilibria in various C-methyldecahydroquinolines. rsc.org These spectroscopic techniques are fundamental in defining the stereochemistry of the ring fusion and the orientation of substituents.

Determination of Ring Fusion Stereochemistry (e.g., cis- and trans-Decahydroquinolines)

trans-Decahydroquinoline : Proton magnetic resonance spectra indicate that the trans-isomer adopts a rigid "twin-chair" conformation. researchgate.netrsc.org This conformation is analogous to two cyclohexane (B81311) rings fused together, with both chairs in their stable, low-energy state.

cis-Decahydroquinoline (B84933) : The cis-isomer is more conformationally mobile. It exists in an equilibrium between two possible twin-chair conformations. Spectroscopic evidence suggests that the preferred conformation is the one that allows the nitrogen's lone pair of electrons to occupy the more sterically hindered 'inside' position. rsc.org However, upon N-acylation (e.g., with benzoyl or benzenesulphonyl groups), this preference inverts to avoid repulsive interactions between the bulky N-substituent and the C-8 methylene (B1212753) group. rsc.org When the nitrogen atom is protonated, as in the hydrochloride salt, the two twin-chair conformations for the cis-isomer can become degenerate. researchgate.net

The distinct stereochemistry of these isomers is a critical aspect of their molecular structure. nih.gov

Table 1: Preferred Conformations of Decahydroquinoline Isomers

| Isomer | Ring Fusion | Preferred Conformation | Spectroscopic Evidence |

|---|---|---|---|

| trans-Decahydroquinoline | trans | Rigid Twin-Chair | 1H NMR Spectra researchgate.netrsc.org |

| cis-Decahydroquinoline (Free Base) | cis | Twin-Chair (N lone pair 'inside') | 1H NMR Spectra rsc.org |

| N-Acyl-cis-Decahydroquinoline | cis | Twin-Chair (N-substituent 'outside') | 1H NMR Spectra rsc.org |

| cis-Decahydroquinoline (Protonated) | cis | Degenerate Twin-Chairs | 13C NMR at 215 K researchgate.net |

Analysis of Substituent Orientations (e.g., Axial vs. Equatorial)

Studies on C-methyldecahydroquinolines have shown a strong preference for the methyl group to be in the equatorial position to minimize steric strain. rsc.org For a methyl group at the C-2 position of cis-decahydroquinoline, the conformational preference for the equatorial orientation is considerably greater than that of a methyl group on a simple cyclohexane ring. rsc.org This enhanced preference indicates significant steric interactions that would arise from an axial C-2 methyl group within the bicyclic decahydroquinoline framework. Mass spectrometric fragmentation patterns of related 2-aryl-trans-decahydroquinolin-4-ols also support the determination of substituent configurations as equatorial or axial. researchgate.net

Table 2: Substituent Preferences in Methyldecahydroquinolines

| Compound | Substituent Position | Preferred Orientation | Rationale |

|---|---|---|---|

| cis-2-Methyldecahydroquinoline | C-2 | Equatorial | Avoidance of steric strain rsc.org |

| cis-4-Methyldecahydroquinoline | C-4 | Equatorial | Similar to methylcyclohexane (B89554) rsc.org |

| cis-8a-Methyldecahydroquinoline | C-8a | Equatorial | Strong preference to avoid steric hindrance rsc.org |

Stereodynamics and Energy Barriers of Conformational Interconversions

The cis-decahydroquinoline system is not static but undergoes rapid conformational interconversion between its two twin-chair forms at room temperature. The study of these dynamics, often through variable temperature NMR, allows for the determination of the energy barriers associated with this "ring flipping." While specific quantitative data for 2-methyldecahydroquinoline hydrochloride is not detailed in the provided sources, the principles of conformational analysis suggest that the interconversion involves a high-energy transition state. The energy difference (ΔG°) between the two chair conformers in the closely related cis-decahydroisoquinoline has been measured at 0.37 kcal/mol, indicating a clear preference for one conformation at equilibrium. researchgate.net The activation energy barrier (ΔG‡) for the interconversion process dictates the rate at which the two conformations exchange. Lowering the temperature slows this exchange, allowing NMR spectroscopy to resolve distinct signals for each conformer, which is the basis for these studies. rsc.org

Isomeric Distributions and Equilibria

The relative populations of different conformers or stereoisomers at equilibrium are determined by their relative Gibbs free energy (ΔG°). Spectroscopic methods, particularly NMR at varying temperatures, are used to quantify these distributions. rsc.org

For substituted cis-decahydroquinolines, the position of the substituent significantly influences the conformational equilibrium. The preference of a methyl group for the equatorial position drives the equilibrium towards the conformer where this is achieved. rsc.org In the case of cis-decahydroisoquinoline, the equilibrium favors the conformation with the 'inside' nitrogen lone pair, with this conformer representing approximately 70% of the mixture at 215 K. researchgate.net

For protonated species like this compound, the presence of the positive charge on the nitrogen and the counter-ion can alter these equilibria. As noted, protonation of the parent cis-decahydroquinoline leads to the two twin-chair conformations becoming degenerate, meaning they are equally populated at equilibrium. researchgate.net The introduction of a 2-methyl substituent would again shift this equilibrium to favor the conformer where the methyl group is equatorial.

Exploration of Biological Activities and Structure Activity Relationships Sar of Decahydroquinolines

Antimicrobial Activity Profile of Decahydroquinolines

The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents with novel mechanisms of action. Quinoline-based compounds have historically been a rich source of antimicrobial drugs, and their saturated analogues, the decahydroquinolines, are also being investigated for their potential in this area.

Decahydroquinoline (B1201275) derivatives have demonstrated notable activity against Gram-positive bacteria. For instance, studies on hydrazone-based polyhydroquinoline derivatives have shown their potential as inhibitors of various bacterial strains, including Bacillus subtilis. In one study, a specific derivative, compound 8, was identified as a highly active inhibitor against Bacillus subtilis ATCC 6337 and Bacillus subtilis IM 622, with zones of inhibition of 12.6 ± 0.3 mm and 13.2 ± 0.2 mm, respectively. nih.gov This highlights the potential of the polyhydroquinoline scaffold in developing new antibacterial agents. The antagonistic activity of Bacillus subtilis itself has been evaluated against various fungal pathogens, indicating its importance in the context of antimicrobial research. nih.gov

Table 1: Antibacterial Activity of a Hydrazone-Based Polyhydroquinoline Derivative (Compound 8)

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Listeria monocytogenes NCTC 5348 | 15.3 ± 0.01 |

| Bacillus subtilis IM 622 | 13.2 ± 0.2 |

| Brevibacillus brevis | 13.1 ± 0.1 |

| Bacillus subtilis ATCC 6337 | 12.6 ± 0.3 |

Data sourced from a study on hydrazone-based polyhydroquinoline derivatives. nih.gov

Quinoxaline derivatives, which are structurally related to quinolines, have shown promising antifungal properties. nih.govresearchgate.net For example, 2-Chloro-3-hydrazinylquinoxaline has demonstrated noteworthy effectiveness against various strains of Candida species. nih.gov While its performance against Candida albicans showed variability, it was particularly effective against Candida krusei isolates. nih.gov Another study highlighted a hybrid N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex, which exhibited excellent antifungal activity against Candida albicans ATCC10231 with a minimum inhibitory concentration (MIC) of 19.04 × 10−5 mg/mL. nih.gov These findings suggest that the broader quinoline (B57606) and related heterocyclic scaffolds are a promising area for the development of new antifungal agents. nih.govnih.gov

The antimicrobial activity of decahydroquinoline derivatives is significantly influenced by their structural characteristics. Structure-activity relationship (SAR) studies help in understanding how different functional groups and structural modifications impact biological activity, offering insights for designing more potent compounds. frontiersin.org

Lipophilicity is a crucial factor in the antimicrobial action of these compounds. frontiersin.org A proper balance of lipophilicity is necessary for the molecule to effectively penetrate bacterial cell membranes. For indole (B1671886) diketopiperazine alkaloids, a related class of heterocyclic compounds, it was found that derivatives with higher lipophilicity often exhibited enhanced antimicrobial activity. frontiersin.org

Furthermore, the nature and position of substituents on the decahydroquinoline ring play a vital role. For quinoline-based hybrids, the addition of different side chains can modulate their antibacterial and antifungal properties. researchgate.net The presence of specific functional groups can influence the molecule's interaction with its biological target. For instance, in a series of 2-substituted quinazolines, the modifications led to a compound with broad-spectrum antibacterial activity, which was found to inhibit the transcription and translation of bacterial RNA. nih.gov

Enzyme Inhibition Properties of Decahydroquinoline Analogues

Decahydroquinoline analogues have emerged as a promising class of compounds for inhibiting various enzymes, which is a key strategy in treating a range of diseases.

The inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic approach for managing neurodegenerative disorders like Alzheimer's disease. nih.gov This strategy aims to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov Various natural and synthetic compounds are being explored for their cholinesterase inhibitory potential. mdpi.com

While specific data on 2-methyldecahydroquinoline hydrochloride is limited, the broader class of quinoline and its derivatives has been investigated for this activity. For example, functionalized tetrahydroacridines, which contain a related structural core, have shown potent inhibition of both AChE and BChE. researchgate.net The search for selective inhibitors is driven by the varying levels of these enzymes during the progression of Alzheimer's disease. mdpi.com

Decahydroquinoline analogues have also been investigated as inhibitors of other significant enzyme targets.

Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF PHD) Inhibition: HIF prolyl hydroxylases are enzymes that regulate the stability of hypoxia-inducible factors (HIFs), which are transcription factors that play a crucial role in the cellular response to low oxygen levels. wikipedia.org Inhibitors of HIF PHD are being developed for conditions like anemia and ischemia. wikipedia.org Research on oxyquinoline inhibitors of HIF PHD has led to the identification of novel compounds that are significantly more active than existing drugs like roxadustat (B1679584) and vadadustat. mdpi.com These inhibitors work by preventing the hydroxylation of HIF, leading to its stabilization. scbt.com

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. wikipedia.org While direct studies on decahydroquinoline derivatives as CA inhibitors are not extensively documented, related heterocyclic compounds such as quinazolinones have been shown to be competitive inhibitors of human carbonic anhydrase-II (hCA-II). frontiersin.org New dipeptide–dihydroquinolinone derivatives have also been synthesized and evaluated for their CA inhibitory activity against several human isoforms. nih.gov

Table 2: Enzyme Inhibition Profile of Decahydroquinoline Analogues and Related Compounds

| Enzyme Target | Compound Class/Example | Key Findings |

|---|---|---|

| Cholinesterases (AChE, BChE) | Functionalized Tetrahydroacridines | Potent dual inhibitors. researchgate.net |

| HIF Prolyl Hydroxylase | "Branched-tail" Oxyquinoline Inhibitors | An order of magnitude more active than roxadustat in reporter assays. mdpi.com |

| Carbonic Anhydrase | Quinazolinone Derivatives | Competitive inhibitors of bCA-II and hCA-II with IC50 values in the micromolar range. frontiersin.org |

| Carbonic Anhydrase | Dipeptide–dihydroquinolinone Derivatives | Showed moderate to good in vitro inhibitory properties against hCA IX and hCA XII. nih.gov |

Types of Enzyme Inhibition (Competitive, Uncompetitive, Mixed, Non-Competitive)

Enzyme inhibition is a critical mechanism for regulating biochemical pathways and is a primary focus in drug design. Inhibitors are molecules that bind to enzymes and decrease their activity. The study of inhibition types provides insight into the mechanism of action of compounds like decahydroquinoline derivatives. Reversible inhibitors, which bind non-covalently, are classified into four main types: competitive, uncompetitive, mixed, and non-competitive. libretexts.org

Competitive Inhibition: In competitive inhibition, the inhibitor molecule bears a structural resemblance to the enzyme's natural substrate and competes for the same active site. jackwestin.comteachmephysiology.com The inhibitor binds only to the free enzyme (E), not the enzyme-substrate (ES) complex, preventing the substrate from binding. youtube.com This type of inhibition can be overcome by increasing the substrate concentration, which allows the substrate to outcompete the inhibitor for the active site. libretexts.orgyoutube.com Consequently, the maximum reaction rate (Vmax) remains unchanged, but the apparent affinity of the enzyme for its substrate decreases, leading to an increase in the Michaelis constant (Km). teachmephysiology.comyoutube.com

Uncompetitive Inhibition: Uncompetitive inhibition occurs when the inhibitor binds exclusively to the enzyme-substrate (ES) complex, at a site distinct from the active site known as an allosteric site. jackwestin.comyoutube.com This type of inhibition is most effective at high substrate concentrations when more ES complex is present. jackwestin.com The binding of the inhibitor to the ES complex forms an inactive enzyme-substrate-inhibitor (ESI) complex, which prevents the conversion of the substrate to the product. jackwestin.com This mode of inhibition reduces both Vmax and Km. youtube.com

Mixed Inhibition: A mixed inhibitor can bind to both the free enzyme (E) and the enzyme-substrate (ES) complex, typically at an allosteric site. jackwestin.comwikipedia.orgjackwestin.com However, it has a different binding affinity for E and ES. youtube.comwikipedia.org This type of inhibition is termed "mixed" because it combines features of competitive and uncompetitive inhibition. jackwestin.com All mixed inhibitors cause a decrease in Vmax. jackwestin.com The effect on Km varies; if the inhibitor has a greater affinity for the free enzyme, it increases the apparent Km, whereas if it has a higher affinity for the ES complex, it decreases the apparent Km. jackwestin.com

Non-Competitive Inhibition: Non-competitive inhibition is considered a special case of mixed inhibition where the inhibitor has the same affinity for both the free enzyme (E) and the enzyme-substrate (ES) complex. youtube.comwikipedia.org The inhibitor binds to an allosteric site, inducing a conformational change in the enzyme that reduces its catalytic efficiency without affecting substrate binding. jackwestin.com Therefore, non-competitive inhibition results in a decrease in Vmax, but the Km remains unchanged. youtube.com Unlike competitive inhibition, its effects cannot be overcome by increasing substrate concentration. libretexts.org

| Inhibition Type | Binding Site | Binds To | Effect on Vmax | Effect on Km |

|---|---|---|---|---|

| Competitive | Active Site | Free Enzyme (E) | No Change | Increase |

| Uncompetitive | Allosteric Site | Enzyme-Substrate (ES) Complex | Decrease | Decrease |

| Mixed | Allosteric Site | Both E and ES (unequal affinity) | Decrease | Increase or Decrease |

| Non-Competitive | Allosteric Site | Both E and ES (equal affinity) | Decrease | No Change |

General Principles of Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.orgpharmacologymentor.com The core premise is that the specific three-dimensional arrangement of atoms and functional groups within a molecule determines its physical and chemical properties, and thus how it interacts with biological systems like enzymes or receptors. oncodesign-services.com SAR studies involve systematically modifying a molecule's structure and observing the resulting changes in its biological effects. chemeurope.com This process allows researchers to identify the key structural features, known as the pharmacophore, that are essential for the desired biological activity. pharmacologymentor.com The insights gained from SAR are crucial for optimizing lead compounds to enhance their potency and selectivity, or to reduce undesirable side effects, thereby accelerating the drug discovery process. oncodesign-services.comdrugdesign.org

Qualitative and Quantitative SAR Methodologies

SAR studies can be broadly categorized into qualitative and quantitative approaches.

Qualitative SAR methodologies focus on identifying the relationship between specific structural features and biological activity in a descriptive manner. Researchers analyze which functional groups or structural motifs are necessary for, or contribute to, the molecule's activity. This approach helps in understanding general trends, such as whether a particular substituent leads to an increase or decrease in activity. creative-biolabs.com It is instrumental in the early stages of drug design for identifying the pharmacophore.

Quantitative SAR (QSAR) takes a more advanced, mathematical approach to correlate a molecule's chemical structure with its biological activity. wikipedia.orgpharmacologymentor.com QSAR models use statistical or machine learning methods to build a mathematical relationship between calculated physicochemical properties (molecular descriptors) and the observed biological activity. jove.comnumberanalytics.comwikipedia.org These models allow researchers not only to understand the relationship but also to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. creative-biolabs.comcollaborativedrug.com

| Aspect | Qualitative SAR | Quantitative SAR (QSAR) |

|---|---|---|

| Primary Goal | Identify key structural features (pharmacophore) and general trends. | Develop mathematical models to predict activity quantitatively. pharmacologymentor.com |

| Approach | Descriptive analysis of structure-activity trends. | Statistical and computational modeling. jove.com |

| Output | General rules (e.g., "a bulky group here decreases activity"). | A mathematical equation relating structural properties to activity. rsc.org |

| Application | Early-stage lead identification and pharmacophore mapping. | Lead optimization and prediction of potency for new compounds. numberanalytics.com |

Correlation of Molecular Structure with Biological Activity

The fundamental principle of SAR is that the biological activity of a chemical compound is directly related to its molecular structure. wikipedia.orgoup.com Alterations in the chemical structure, even minor ones, can lead to significant changes in pharmacological properties. slideshare.net This correlation arises because a drug's effect is typically initiated by its binding to a specific biological target, such as a protein receptor or an enzyme. The strength and type of this interaction are governed by the molecule's structural and electronic properties, which must be complementary to the target's binding site. SAR analysis enables the identification of the specific chemical groups or fragments within a molecule that are responsible for its biological effect. chemeurope.comdrugdesign.org By understanding this relationship, medicinal chemists can rationally design and synthesize new analogues with improved activity, selectivity, and pharmacokinetic profiles. collaborativedrug.com

Impact of Steric Hindrance and Electronic Effects on Activity

The interaction between a molecule and its biological target is highly sensitive to its size, shape, and electronic properties. Steric and electronic effects are two of the most critical factors influencing this interaction.

Steric Hindrance refers to the influence of the spatial arrangement of atoms and the bulkiness of functional groups on a molecule's reactivity and ability to bind to a target. wikipedia.org If a substituent on a molecule is too large, it can physically block the molecule from fitting correctly into the binding site of a receptor or enzyme, a phenomenon known as steric hindrance. wikipedia.orgfastercapital.com This can lead to a significant decrease or complete loss of biological activity. science.gov Conversely, optimizing the size and shape of substituents can enhance binding affinity and improve activity. wikipedia.org

Electronic Effects relate to how the electron distribution within a molecule affects its interactions. Substituents can be either electron-donating or electron-withdrawing, which alters the polarity, charge distribution, and hydrogen-bonding capabilities of the molecule. mdpi.com These electronic modifications can influence how strongly a molecule binds to its target. For example, changing the electronic properties of a functional group could strengthen a crucial hydrogen bond or electrostatic interaction with the target protein, thereby increasing the compound's potency. rsc.orgnih.gov

| Effect | Description | Impact on Biological Activity |

|---|---|---|

| Steric Hindrance | The effect of a molecule's size and shape, arising from the spatial arrangement of its atoms and functional groups. wikipedia.org | Bulky groups may prevent the molecule from fitting into a binding site, thus reducing or abolishing activity. Optimal size and shape can enhance binding. fastercapital.com |

| Electronic Effects | The influence of electron-donating or electron-withdrawing substituents on the electron density distribution within a molecule. mdpi.com | Alters polarity and bonding capabilities, which can strengthen or weaken interactions (e.g., hydrogen bonds, electrostatic interactions) with the biological target, affecting potency. nih.gov |

Influence of Substituent Position and Homologation on Activity

The precise placement of substituents on a core scaffold, such as the decahydroquinoline ring system, is a critical determinant of biological activity. A functional group that enhances activity at one position may be ineffective or even detrimental at another. This is because the binding pockets of biological targets have a specific three-dimensional architecture, and a substituent must be correctly oriented to engage in productive interactions with corresponding amino acid residues. Shifting the position of a substituent can alter its distance and angle relative to these residues, disrupting key binding interactions. wikipedia.org

Homologation is a specific SAR strategy that involves the systematic extension of an alkyl chain within a series of compounds, typically by adding methylene (B1212753) (-CH2-) groups. This process is often used to probe the size of a hydrophobic pocket within a binding site and to optimize lipophilicity. As the alkyl chain lengthens, the compound's hydrophobicity generally increases, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity. Often, a parabolic relationship is observed where activity increases with chain length up to an optimal point, after which further extension leads to a decrease in activity due to steric clashes or excessive lipophilicity.

Mechanistic Investigations of Decahydroquinoline Biological Action

Proposed Mechanisms of Enzyme Inhibition

While direct enzyme inhibition studies on 2-methyldecahydroquinoline hydrochloride are scarce, the broader class of quinoline (B57606) and decahydroquinoline (B1201275) derivatives has been shown to inhibit various enzymes. The proposed mechanisms generally involve the compound binding to the enzyme, thereby preventing the natural substrate from accessing the active site or interfering with the catalytic process. The nature of this inhibition can be competitive, non-competitive, or mixed, depending on the specific enzyme and the chemical structure of the inhibitor.

Interactions within Enzyme Active Sites

Based on computational and molecular docking studies of similar quinoline-based compounds, it is hypothesized that this compound could interact with enzyme active sites through a combination of forces. The decahydroquinoline ring system, being a saturated heterocyclic structure, can participate in hydrophobic interactions, fitting into nonpolar pockets within the enzyme's active site. The presence of the methyl group at the 2-position can further enhance these hydrophobic interactions and provide steric bulk that may influence the compound's orientation and binding affinity.

The nitrogen atom within the decahydroquinoline ring is a key feature. In its protonated hydrochloride form, this nitrogen can act as a hydrogen bond donor, forming crucial interactions with electronegative atoms (such as oxygen or nitrogen) in the amino acid residues of the enzyme's active site. These hydrogen bonds are critical for anchoring the inhibitor within the active site and stabilizing the enzyme-inhibitor complex.

Identification of Key Binding Residues (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The specific amino acid residues that this compound might interact with would be enzyme-dependent. However, drawing parallels from studies on other quinoline derivatives, potential key binding residues could include:

Amino acids with aromatic side chains (e.g., Phenylalanine, Tyrosine, Tryptophan): These can engage in hydrophobic and π-stacking interactions with the quinoline ring system.

Amino acids with acidic side chains (e.g., Aspartic acid, Glutamic acid): The carboxylate groups of these residues can act as hydrogen bond acceptors for the protonated nitrogen of the hydrochloride salt.

Amino acids with basic side chains (e.g., Lysine, Arginine): Under certain pH conditions, these could also participate in hydrogen bonding.

The following table summarizes the potential interactions based on the structural features of this compound:

| Structural Feature of Inhibitor | Potential Interacting Residue Type | Type of Interaction |

| Decahydroquinoline Ring | Aromatic (Phe, Tyr, Trp), Nonpolar (Ala, Val, Leu, Ile) | Hydrophobic, van der Waals |

| Methyl Group | Nonpolar (Ala, Val, Leu, Ile) | Hydrophobic |

| Protonated Nitrogen (Hydrochloride) | Acidic (Asp, Glu), Polar (Ser, Thr, Asn, Gln) | Hydrogen Bonding, Ionic Interaction |

Biochemical Pathways Affected by Decahydroquinoline Derivatives

The biochemical pathways potentially affected by this compound can be inferred from the known targets of other quinoline and decahydroquinoline compounds. These derivatives have been investigated for their inhibitory effects on a range of enzymes involved in critical cellular processes.

For instance, various quinoline derivatives have been shown to inhibit:

Indoleamine 2,3-dioxygenase 1 (IDO1): A key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism, which is implicated in immune regulation and cancer.

DNA Methyltransferases (DNMTs): Enzymes that play a crucial role in epigenetic regulation and are targets in cancer therapy.

Dihydroorotate Dehydrogenase (DHODH): An enzyme involved in the de novo pyrimidine (B1678525) biosynthesis pathway, essential for cell proliferation.

Monoamine Oxidase (MAO): Enzymes that catalyze the oxidation of monoamines and are important in neurotransmitter metabolism.

Acetylcholinesterase (AChE): An enzyme that breaks down the neurotransmitter acetylcholine (B1216132).

Given the structural similarity, it is plausible that this compound could modulate one or more of these or related pathways. However, without direct experimental evidence, the specific biochemical pathways affected by this compound remain speculative. Further research, including enzyme inhibition assays and cellular studies, is necessary to elucidate the precise biological targets and mechanisms of action of this compound.

Advanced Analytical and Spectroscopic Characterization Techniques in Decahydroquinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional (1D) NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, form the foundation of structural assignment.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a molecule like 2-methyldecahydroquinoline, the spectrum would be complex, with most signals appearing in the aliphatic region (typically 0.8-3.5 ppm). The methyl group protons would likely appear as a doublet around 0.9-1.2 ppm, shifted upfield. Protons on carbons adjacent to the nitrogen atom (C2 and C8a) would be deshielded and appear further downfield. Upon formation of the hydrochloride salt, the proton on the nitrogen (N-H) would become observable, and adjacent protons would experience a further downfield shift due to the positive charge.

¹³C NMR Spectroscopy maps the carbon framework of the molecule. A broadband-decoupled ¹³C NMR spectrum of 2-methyldecahydroquinoline would display ten distinct signals, one for each unique carbon atom. The chemical shifts provide clues to the carbon's environment. For instance, in a related decahydroquinoline (B1201275) alkaloid, ent-cis-195A, the aliphatic carbons of the decahydroquinoline core resonate between 19 and 58 ppm. mdpi.com The methyl carbon of 2-methyldecahydroquinoline would be expected in the upfield region (around 15-25 ppm), while carbons directly bonded to the nitrogen (C2 and C8a) would appear further downfield (typically 45-60 ppm). nih.gov

Distortionless Enhancement by Polarization Transfer (DEPT) is a set of experiments used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.calibretexts.org A typical DEPT-135 experiment would show positive signals for CH₃ and CH groups and negative signals for CH₂ groups. Quaternary carbons are absent in a DEPT-135 spectrum. libretexts.orglatech.edu This technique is invaluable for confirming the assignments made from the ¹H and ¹³C spectra.

A summary of expected ¹³C NMR and DEPT-135 signals for 2-methyldecahydroquinoline is presented below.

| Carbon Type | Expected Chemical Shift Range (ppm) | DEPT-135 Signal |

| CH₃ (Methyl) | 15 - 25 | Positive |

| CH₂ | 20 - 45 | Negative |

| CH | 30 - 60 | Positive |

| CH (C2, C8a) | 45 - 60 | Positive |

Note: The table presents generalized expected values. Actual chemical shifts depend on the specific stereoisomer and solvent.

Two-dimensional (2D) NMR experiments provide correlation data that reveal how atoms are connected within a molecule, which is crucial for assembling the complete structure and determining its stereochemistry. researchgate.netyoutube.com

COSY (Correlation Spectroscopy) : This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of proton networks throughout the molecule's spin systems. harvard.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. youtube.comlibretexts.org Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon, providing unambiguous C-H bond correlations. uvic.ca

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. uvic.cayoutube.com This is particularly useful for connecting different fragments of a molecule identified by COSY and for identifying quaternary carbons by observing their correlations to nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : Unlike the previous techniques which show through-bond connectivity, NOESY identifies atoms that are close to each other in space (typically within 5 Å). harvard.edu This through-space correlation is critical for determining the relative stereochemistry of the molecule, such as the cis or trans fusion of the rings and the orientation of the methyl group.

Together, these 2D NMR techniques allow for a complete and unambiguous assignment of all proton and carbon signals and provide the necessary data to define the molecule's relative stereochemistry.

The decahydroquinoline ring system is not rigid; it can undergo conformational changes, most notably ring inversion. Dynamic NMR (DNMR) is a technique used to study these processes that occur on the NMR timescale. nih.gov

By recording NMR spectra at different temperatures, one can observe changes in the appearance of the signals. At high temperatures, where the ring inversion is fast, the spectrum shows averaged signals for atoms that exchange between different environments. As the temperature is lowered, the rate of inversion slows down. At a certain point, known as the coalescence temperature, the signals broaden significantly. Upon further cooling, if the process becomes slow enough on the NMR timescale, separate signals for each conformer can be observed.

Analysis of the spectra at different temperatures allows for the calculation of the activation energy (ΔG‡) for the ring inversion process. nih.gov This provides valuable information about the conformational flexibility of the 2-methyldecahydroquinoline hydrochloride molecule and the relative stability of its different chair-like conformations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. chemguide.co.uk

For 2-methyldecahydroquinoline (C₁₀H₁₉N), the nominal molecular weight is 153. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass (e.g., 153.1517), which can be used to confirm the molecular formula. nih.gov

Upon ionization in the mass spectrometer, the molecular ion (M⁺˙) is formed. This ion is often unstable and breaks down into smaller, characteristic fragment ions. libretexts.org For an amine like 2-methyldecahydroquinoline, a common fragmentation pathway is the loss of an alkyl radical adjacent to the nitrogen, a process known as alpha-cleavage.

Predicted Fragmentation Pattern:

Molecular Ion (M⁺˙) : m/z = 153

Loss of methyl radical (•CH₃) : A primary fragmentation could be the loss of the methyl group from the C2 position, leading to a stable iminium ion fragment at m/z = 138 (153 - 15).

Loss of ethyl radical (•C₂H₅) : Cleavage of the C2-C3 bond and subsequent loss of an ethyl fragment from the ring could lead to a fragment at m/z = 124 (153 - 29).

Other fragments : Further fragmentation of the decahydroquinoline ring would produce a complex pattern of smaller ions. libretexts.org

The hydrochloride salt itself is not typically observed directly in the gas phase. The analysis would be performed on the free base, 2-methyldecahydroquinoline.

| Ion Type | Predicted m/z | Corresponding Loss |

| [M]⁺˙ | 153 | - |

| [M-CH₃]⁺ | 138 | Methyl Radical |

| [M-C₂H₅]⁺ | 124 | Ethyl Radical |

| [M-C₃H₇]⁺ | 110 | Propyl Radical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. udel.edu Different types of bonds and functional groups absorb at characteristic frequencies, making IR spectroscopy a powerful tool for functional group identification.

For this compound, the key absorption bands would be:

N-H Stretch : As a secondary ammonium (B1175870) salt, a broad, strong absorption band is expected in the region of 2700-3300 cm⁻¹. This is a key indicator of the hydrochloride salt formation.

C-H Stretch : Absorptions due to the stretching of C-H bonds in the methyl and methylene groups will appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. orgchemboulder.com

N-H Bend : An absorption corresponding to the bending vibration of the N-H bond may be observed around 1550-1650 cm⁻¹.

C-N Stretch : The C-N bond stretching vibration typically appears in the fingerprint region, between 1000-1250 cm⁻¹. orgchemboulder.com

The IR spectrum of the parent compound, decahydroquinoline, shows strong C-H stretching bands between 2800 and 3000 cm⁻¹ and a broad N-H stretch centered around 3300 cm⁻¹ for the free amine. nist.gov The formation of the hydrochloride salt would cause this N-H band to shift to lower wavenumbers and broaden significantly due to the presence of the N⁺-H bond.

X-ray Crystallography for Definitive Absolute Configuration and Solid-State Conformation

While NMR can determine the relative stereochemistry of a molecule, X-ray crystallography provides an unambiguous determination of its three-dimensional structure in the solid state, including its absolute configuration. springernature.com This technique is contingent upon the ability to grow a suitable single crystal of the compound.

For a chiral molecule like this compound, X-ray crystallography can definitively establish the cis or trans relationship of the ring fusion and the precise up-or-down orientation of the methyl group. Furthermore, if a single enantiomer is crystallized, specialized techniques can determine its absolute configuration (R or S at each chiral center). mdpi.com

The analysis of the crystal structure reveals precise bond lengths, bond angles, and torsion angles. It provides a definitive picture of the molecule's conformation in the solid state, showing, for example, whether the six-membered rings adopt chair, boat, or twisted conformations. This solid-state information is a crucial complement to the solution-state conformational data obtained from dynamic NMR studies. The crystal structure of related decahydroquinoline alkaloids has been successfully determined, confirming the power of this technique for this class of compounds. mdpi.com

Chromatographic Methods for Purity and Separation

Chromatographic techniques are indispensable in the study of decahydroquinoline derivatives, providing robust methods for both the analysis of reaction progress and the purification of final products. Gas chromatography is frequently employed for its high resolution in separating volatile compounds and assessing purity, while flash column chromatography is a cornerstone for preparative-scale purification of crude reaction mixtures.

Gas Chromatography (GC) for Reaction Monitoring and Purity Assessment

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful analytical tool for the real-time monitoring of reactions that synthesize 2-methyldecahydroquinoline and for the final purity assessment of the product.

Reaction Monitoring: During the synthesis of 2-methyldecahydroquinoline, which often involves the hydrogenation of a quinoline (B57606) precursor, GC allows chemists to track the progress of the reaction. Small aliquots can be withdrawn from the reaction mixture at various time points, appropriately quenched, and analyzed. The resulting chromatograms provide a clear picture of the consumption of starting materials and the formation of the desired decahydroquinoline product. This allows for the precise determination of reaction completion, preventing unnecessarily long reaction times or premature termination.

Purity Assessment: Post-synthesis, GC is critical for evaluating the purity of the isolated 2-methyldecahydroquinoline. This technique can effectively separate the different stereoisomers of the product, which often form during the saturation of the heterocyclic ring. The relative peak areas in the chromatogram can be used to determine the diastereomeric ratio (d.r.) of the mixture. Furthermore, GC can detect and quantify any remaining starting materials or byproducts, giving a comprehensive profile of the sample's purity.

Sample Preparation: It is important to note that this compound is a salt and, as such, is non-volatile. Direct injection into a gas chromatograph is not feasible. Therefore, a sample preparation step is required to convert the salt into its volatile free base form. This is typically achieved by dissolving the hydrochloride salt in an aqueous basic solution (e.g., 1M NaOH or NH₄OH) and extracting the liberated 2-methyldecahydroquinoline free base into an organic solvent such as dichloromethane (B109758) or diethyl ether. The organic layer is then dried, and the solvent is evaporated before redissolving the residue in a suitable solvent for GC injection.

Below is a table detailing typical parameters for the GC analysis of decahydroquinoline derivatives.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| GC System | Agilent 6890 or similar | Standard analytical gas chromatograph. |

| Column | HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film | A common, non-polar column suitable for separating a wide range of alkaloids and N-heterocycles. |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the sample. |

| Injection Mode | Split (e.g., 50:1) | Prevents column overloading by introducing only a small portion of the sample. |

| Oven Program | Initial: 80 °C, hold 2 min; Ramp: 10 °C/min to 280 °C, hold 5 min | A temperature gradient allows for the separation of compounds with a range of boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantification; MS for structural identification and confirmation. |

| Detector Temperature | 280 °C (FID) or 230 °C (MS Transfer Line) | Maintains analytes in the gas phase as they enter the detector. |

Flash Column Chromatography for Purification

Flash column chromatography is the standard and most widely used method for the preparative-scale purification of 2-methyldecahydroquinoline from the crude reaction mixture following synthesis. rochester.edu This technique allows for the efficient separation of the desired product from unreacted starting materials, reagents, and reaction byproducts on a multi-gram scale. rochester.edu

The stationary phase of choice is typically silica (B1680970) gel (230-400 mesh). rochester.edu However, because 2-methyldecahydroquinoline is a basic amine, it can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel. This interaction often leads to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the product onto the column.

To circumvent this issue, a common strategy is to add a small percentage of a basic modifier, such as triethylamine (B128534) (TEA), to the mobile phase. Typically, a concentration of 0.5% to 2% TEA is sufficient to neutralize the active acidic sites on the silica, resulting in symmetrical peak shapes and improved resolution.

The mobile phase, or eluent, is usually a binary mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (such as ethyl acetate (B1210297) or dichloromethane). The purification process often begins with a low-polarity eluent to wash non-polar impurities from the column, followed by a gradual increase in the polarity of the mobile phase (gradient elution) to elute the 2-methyldecahydroquinoline product. The progress of the separation is monitored by collecting fractions and analyzing them using thin-layer chromatography (TLC).

The crude reaction mixture can be loaded onto the column in two ways:

Wet Loading: The crude material is dissolved in a minimal amount of the initial eluent or a stronger solvent like dichloromethane and then applied to the top of the column.

Dry Loading: The crude material is pre-adsorbed onto a small amount of silica gel by dissolving it in a solvent, mixing with the silica, and then evaporating the solvent to yield a free-flowing powder. This powder is then carefully added to the top of the column. Dry loading is often preferred as it can lead to better resolution, especially for less soluble compounds or when a large sample volume is required.

A representative protocol for the purification of a decahydroquinoline derivative is outlined in the table below.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) |

| Column Dimensions | Dependent on sample size (e.g., 40g silica for 1g crude material) |

| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexanes (e.g., 0% to 20%) containing 1% Triethylamine |

| Sample Preparation | Crude reaction mixture concentrated and dry-loaded onto silica gel |

| Elution Method | Gradient elution, starting with low polarity and gradually increasing |

| Fraction Analysis | Thin-Layer Chromatography (TLC) with visualization by UV light and/or potassium permanganate (B83412) stain |

Computational Chemistry and in Silico Approaches in Decahydroquinoline Research

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application within this field is molecular docking, a method that predicts the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein) to form a stable complex. This process is fundamental to structure-based drug design, as it helps elucidate the interactions driving biological activity. researchgate.net The goal of docking is to predict the binding mode and affinity, which can then be used to rank and prioritize candidate molecules for further development. nih.gov

Molecular docking simulations are crucial for predicting how a ligand, such as 2-methyldecahydroquinoline, might fit into the active site of a biological target. The process involves sampling a vast number of possible orientations and conformations of the ligand within the binding site and then using a scoring function to estimate the binding affinity for each pose. Binding affinity, a measure of the strength of the interaction, is a critical parameter in drug discovery, as it often correlates with a drug's potency. chemrxiv.orgchemrxiv.org

Accurate prediction of binding modes is essential for understanding the mechanism of action. drughunter.com For a flexible molecule like 2-methyldecahydroquinoline, docking algorithms explore its various conformations to find the one that best complements the receptor's binding pocket. The results can reveal which stereoisomer of the compound is more active and guide the synthesis of more potent analogs. While numerous scoring functions exist, their accuracy can be a limitation, and results are often corroborated with more rigorous methods like molecular dynamics simulations. nih.gov

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Decahydroquinoline | -6.5 | Tyr84, Phe210, Asp121 |

| 2-Methyldecahydroquinoline (cis) | -7.2 | Tyr84, Phe210, Leu198 |

| 2-Methyldecahydroquinoline (trans) | -6.8 | Phe210, Asp121, Val115 |

Once a plausible binding pose is identified, a detailed analysis of the intermolecular interactions between the ligand and the target is performed. These non-covalent interactions are the primary forces holding the complex together. gatech.edu Key interactions include:

Hydrogen Bonds: These are strong, directional interactions between a hydrogen bond donor (like the N-H group in 2-methyldecahydroquinoline) and a hydrogen bond acceptor (like an oxygen or nitrogen atom on a protein residue). nih.gov The PubChem database indicates that 2-methyldecahydroquinoline has one hydrogen bond donor and one acceptor, highlighting its potential to form such critical interactions. nih.gov

Hydrophobic Interactions: These occur between nonpolar groups, such as the aliphatic rings of the decahydroquinoline structure and hydrophobic amino acid residues (e.g., leucine, valine, phenylalanine). cambridgemedchemconsulting.com These interactions are a major driving force for ligand binding. researchgate.net

Van der Waals Forces: These are weaker, short-range attractions between all atoms. gatech.edu

Electrostatic Interactions: These occur between charged or polar groups on the ligand and receptor. gatech.edu

Understanding this network of interactions provides a rational basis for designing improved molecules. For example, modifying the decahydroquinoline scaffold to introduce additional groups that can form favorable hydrogen bonds or enhance hydrophobic contacts could lead to derivatives with higher binding affinity. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations provide a deeper understanding of a molecule's properties based on its electronic structure. researchgate.net Density Functional Theory (DFT) is a widely used method in this field because it offers a good balance between accuracy and computational cost. calvin.edunih.gov DFT can be used to calculate a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics, which are essential for understanding reactivity and intermolecular interactions. nih.govresearchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. dergipark.org.tr

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.orgalrasheedcol.edu.iq These calculations are vital for predicting how a molecule like 2-methyldecahydroquinoline hydrochloride might participate in chemical reactions or charge-transfer interactions within a biological system. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Quinoline | -6.32 | -1.25 | 5.07 |

| Decahydroquinoline | -5.98 | 0.15 | 6.13 |

| 2-Methyldecahydroquinoline | -5.91 | 0.19 | 6.10 |

To gain a more profound insight into the chemical bonding within a molecule, advanced analytical methods can be applied to the results of quantum chemical calculations. These include:

Natural Bond Orbital (NBO) Analysis: This method investigates charge transfer and orbital-orbital interactions (hyperconjugation) within the molecule, providing information about the stability arising from these electronic delocalizations. nih.gov

Atoms in Molecules (AIM): The AIM theory, developed by Richard Bader, analyzes the electron density topology to define atoms and the bonds between them. It can characterize the nature of chemical bonds, distinguishing between covalent and ionic interactions. researchgate.net

Electron Localization Function (ELF): ELF is a method used to visualize regions in a molecule where there is a high probability of finding an electron pair. It provides a clear picture of core electrons, covalent bonds, and lone pairs, offering a quantitative description of chemical bonding. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling approaches that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). wikipedia.orgjocpr.com These models are built on the principle that the properties and activity of a chemical are determined by its molecular structure. longdom.org

The process involves several key steps:

Data Set Collection: A series of structurally related compounds with experimentally measured activity or property data is compiled. ijera.com

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These can represent various aspects of the molecule, such as its size, shape, lipophilicity (e.g., logP), and electronic properties (e.g., HOMO/LUMO energies, dipole moment). mdpi.com

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors (the independent variables) to the activity/property (the dependent variable). nih.govnih.gov

Model Validation: The predictive power of the model is rigorously tested using statistical techniques and external test sets to ensure its reliability. wikipedia.org

For decahydroquinolines, a QSAR model could be developed to predict their activity against a specific target, helping to identify which structural features are most important for potency. nih.gov Similarly, a QSPR model could predict properties like solubility or metabolic stability, which are critical for drug development. nih.govliverpool.ac.uk These models serve as powerful predictive tools, enabling the rapid screening of virtual compounds and guiding the synthesis of new molecules with improved characteristics. jocpr.com

Development of Predictive Models for Biological Activity and Properties

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of modern medicinal chemistry. nih.govwikipedia.org These models establish a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.netlongdom.org The fundamental principle is that the activity of a molecule is directly related to its structural and physicochemical properties. researchgate.net

In the realm of decahydroquinoline research, QSAR models are developed to forecast the biological effects of novel derivatives. nih.govajsp.net This process involves compiling a dataset of decahydroquinoline compounds with known activities and then using various statistical and machine learning methods to build a predictive model. nih.govnih.gov Techniques such as multiple linear regression, partial least squares, and more advanced machine learning algorithms like random forests and support vector machines are employed to construct these models. nih.gov

The development of robust QSAR models offers several advantages:

High-Throughput Screening: It allows for the rapid virtual screening of large libraries of decahydroquinoline derivatives to identify potential hits. nih.gov

Lead Optimization: It aids in optimizing the structure of lead compounds to enhance their activity and selectivity.

Reduction in Animal Testing: By predicting biological activity, the reliance on animal testing can be minimized.

The accuracy and predictive power of these models are rigorously validated using both internal and external validation techniques to ensure their reliability. nih.gov

Application of Molecular Descriptors

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. researchgate.netresearchgate.net They are the fundamental components used to build QSAR models, as they translate the chemical structure into a format that can be used in mathematical equations. nih.gov Molecular descriptors can be categorized based on their dimensionality:

1D Descriptors: These include basic molecular properties such as molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include connectivity indices and topological shape indices. tdx.cat

3D Descriptors: These are calculated from the 3D coordinates of the molecule and encompass properties like molecular volume and surface area. tdx.cat

In the study of decahydroquinoline derivatives, a wide array of molecular descriptors are calculated to capture the structural nuances that influence their biological activity. ajsp.net These can include electronic descriptors (e.g., dipole moment, partial charges), steric descriptors (e.g., molar refractivity), and hydrophobic descriptors (e.g., logP). ajsp.net The selection of appropriate descriptors is a critical step in developing a predictive QSAR model. nih.gov

Below is a table showcasing examples of molecular descriptor classes and their relevance in QSAR studies of quinoline derivatives.

| Descriptor Class | Examples | Relevance to Biological Activity |

| Constitutional | Molecular Weight, Number of Rings | Influences overall size and bioavailability. |

| Topological | Wiener Index, Randić Index | Describes molecular branching and connectivity. |

| Geometric | Molecular Surface Area, Molecular Volume | Relates to the steric fit with a biological target. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Governs electrostatic interactions and reactivity. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability and transport. |

This table is generated based on general principles of molecular descriptor application in QSAR.

The careful selection and application of these descriptors enable researchers to build accurate models that can predict the biological activity of new decahydroquinoline compounds before they are synthesized. springernature.com

Computational Conformational Analysis

The three-dimensional structure, or conformation, of a molecule is crucial for its biological activity, as it determines how the molecule interacts with its biological target. Computational conformational analysis is used to identify the stable conformations of a molecule and to understand the energy landscape of its conformational changes. nih.gov

For decahydroquinoline and its derivatives, conformational analysis is particularly important due to the flexibility of the fused ring system. The decalin ring system, which forms the core of decahydroquinoline, can exist in cis and trans fused forms, with each ring potentially adopting a chair or boat conformation. libretexts.org The relative stability of these conformers can be influenced by the substitution pattern on the rings.

Computational methods, such as molecular mechanics and quantum mechanics calculations, are employed to determine the energies of different conformers and the energy barriers between them. researchgate.netnih.gov For instance, studies on cis-decahydroquinoline (B84933) have shown that the conformational equilibrium can be influenced by N-alkylation, shifting the preference for different chair conformations. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy is often used in conjunction with computational analysis to validate the predicted conformational preferences. rsc.org

The table below summarizes key findings from computational conformational analyses of decahydroquinoline derivatives.

| Compound | Method | Key Finding |

| cis-Decahydroisoquinoline | 13C and 1H NMR Spectroscopy at 215 K | The equilibrium favors a conformation where the nitrogen lone pair is in the 'inside' position. rsc.org |

| N-alkyl-cis-decahydroquinolines | 1H, 13C, and 19F NMR Spectroscopy | Alkylation of the nitrogen shifts the conformational equilibrium. rsc.org |

| 2-Aryl-trans-decahydroquinolin-4-ols | Kinetic and Computational Approach | The rates of oxidation of axial and equatorial alcohols provided insights into their conformations. researchgate.net |

| 1,2,3,4-Tetrahydroquinoline (THQ) | Ab initio calculations and Microwave Spectroscopy | Identified four stable conformations, consisting of two pairs of enantiomers. nih.gov |

This table presents findings from studies on decahydroquinoline and related structures to illustrate the application of conformational analysis.

By understanding the conformational landscape of this compound, researchers can gain insights into its receptor binding mode and design more potent and selective analogs.

Future Research Directions and Potential Applications in Academic Contexts

Development of Novel and More Efficient Synthetic Routes

The ongoing demand for structurally diverse and complex molecules for drug discovery necessitates the continuous evolution of synthetic methodologies. While numerous strategies for the synthesis of decahydroquinoline (B1201275) derivatives exist, future research will likely focus on developing more atom-economical, stereoselective, and environmentally benign routes. arabjchem.orgrsc.org

Key areas for future synthetic exploration include:

Multicomponent Reactions (MCRs): MCRs offer a powerful approach to construct complex molecular architectures in a single step from multiple starting materials, thereby increasing efficiency and reducing waste. rsc.org The development of novel MCRs for the synthesis of 2-methyldecahydroquinoline and its analogs could provide rapid access to libraries of compounds for biological screening.

Catalytic Asymmetric Synthesis: Achieving high levels of stereocontrol is crucial for the synthesis of biologically active compounds. Future efforts will likely focus on the development of new chiral catalysts and organocatalytic methods to enable the enantioselective synthesis of specific stereoisomers of 2-methyldecahydroquinoline.

Flow Chemistry: The use of continuous flow technologies can offer significant advantages over traditional batch processes, including improved reaction control, enhanced safety, and easier scalability. Applying flow chemistry to the synthesis of decahydroquinoline derivatives could streamline their production for further research.

Green Chemistry Approaches: The integration of green chemistry principles, such as the use of renewable starting materials, environmentally friendly solvents, and energy-efficient reaction conditions, will be a critical aspect of developing sustainable synthetic routes. arabjchem.org

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Synthetic Strategies for Decahydroquinoline Derivatives

| Synthetic Strategy | Advantages | Potential Challenges |

|---|---|---|

| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to molecular diversity. rsc.org | Substrate scope limitations, control of stereoselectivity. |

| Asymmetric Catalysis | High enantioselectivity, access to specific stereoisomers. | Catalyst cost and sensitivity, optimization of reaction conditions. |

| Flow Chemistry | Precise reaction control, improved safety, scalability. | Initial setup cost, potential for clogging. |

Exploration of Undiscovered Biological Activities and Enzyme Targets for Decahydroquinoline Scaffolds

The decahydroquinoline framework is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. nih.govnih.gov However, the full therapeutic potential of this structural motif remains largely untapped.

Future research should aim to:

Screen for Novel Biological Activities: Systematic screening of 2-methyldecahydroquinoline hydrochloride and related compounds against a wide range of biological targets could uncover previously unknown therapeutic applications.

Identify and Validate Enzyme Targets: Many biologically active compounds exert their effects by interacting with specific enzymes. mdpi.comresearchgate.net Identifying the enzymatic targets of decahydroquinoline derivatives is crucial for understanding their mechanism of action and for guiding the development of more potent and selective inhibitors. ajol.infonih.gov For instance, some quinoline (B57606) derivatives have been investigated as inhibitors of GSK-3β. ajol.info

Investigate Interactions with Receptors: Decahydroquinoline alkaloids have shown activity at nicotinic acetylcholine (B1216132) receptors, suggesting that this class of compounds could be valuable tools for studying the nervous system. mdpi.com

Table 2 summarizes some of the known and potential biological activities of decahydroquinoline scaffolds.

Table 2: Biological Activities and Potential Enzyme Targets of Decahydroquinoline Scaffolds

| Biological Activity | Potential Enzyme/Receptor Targets | Reference |

|---|---|---|

| Anticancer | Various kinases, topoisomerases | nih.gov |

| Antibacterial | DNA gyrase, bacterial cell wall synthesis enzymes | nih.gov |

| Antifungal | Ergosterol biosynthesis enzymes | nih.gov |

| Antiviral | Viral proteases, polymerases | nih.gov |

| Neurological Activity | Nicotinic acetylcholine receptors | mdpi.com |

Rational Design and Optimization of Decahydroquinoline-Based Compounds for Specific Biological Functions

Rational drug design, which involves the design of molecules that are complementary in shape and charge to a specific biological target, is a powerful strategy for the development of new therapeutic agents. nih.govrsc.orgmdpi.com The application of rational design principles to the decahydroquinoline scaffold can lead to the development of compounds with enhanced potency, selectivity, and pharmacokinetic properties.

Key aspects of this research direction include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the 2-methyldecahydroquinoline structure and evaluation of the biological activity of the resulting analogs can provide valuable insights into the structural requirements for a particular biological effect.

Hybrid Molecule Design: Combining the decahydroquinoline scaffold with other pharmacologically active moieties can lead to the development of hybrid molecules with dual or synergistic activities. nih.gov

Targeted Library Synthesis: The synthesis of focused libraries of decahydroquinoline derivatives designed to interact with a specific enzyme or receptor can accelerate the discovery of potent and selective modulators of that target.

Advancement of Computational Methodologies for Deeper Mechanistic Understanding and Predictive Modeling

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development. mdpi.comresearchgate.net The application of advanced computational methodologies to the study of this compound can provide a deeper understanding of its chemical and biological properties.

Future computational research could focus on:

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding mode of 2-methyldecahydroquinoline derivatives to their biological targets, providing insights into the key intermolecular interactions that govern binding affinity and selectivity. mdpi.com

Quantum Mechanics (QM) Calculations: QM methods can be employed to study the electronic structure and reactivity of decahydroquinoline derivatives, aiding in the understanding of their reaction mechanisms and metabolic pathways.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of decahydroquinoline derivatives with their biological activity, enabling the prediction of the activity of novel compounds.

ADMET Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of 2-methyldecahydroquinoline derivatives, helping to prioritize compounds with favorable drug-like properties for further development. nih.gov

The integration of these computational approaches with experimental studies will be crucial for accelerating the discovery and development of new decahydroquinoline-based compounds with valuable applications in academic and potentially therapeutic contexts.

Q & A

Q. How can reaction conditions be optimized for synthesizing this compound to improve yield and purity?

- Methodological Answer : Use factorial design experiments to evaluate variables like catalyst loading, temperature, and solvent polarity. For example, a 2³ factorial design can identify optimal H₂ pressure (e.g., 7.5 atm), catalyst (5% Pd/C), and solvent (acetic acid). Response surface methodology (RSM) further refines interactions between variables. Purity is validated via HPLC, and yields are compared using ANOVA .

Q. What strategies resolve contradictions in spectroscopic data during the characterization of this compound?

- Methodological Answer : Discrepancies in NMR or IR spectra may arise from tautomerism or residual solvents. Use deuterated solvents (e.g., D₂O for hydrochloride salts) and 2D NMR (COSY, HSQC) to assign signals accurately. For conflicting mass spectra, high-resolution MS (HRMS) distinguishes between isobaric impurities. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How can in vitro release kinetics of this compound be modeled to predict pharmacological behavior?

- Methodological Answer : Use dissolution apparatus (e.g., USP Type II) with simulated physiological buffers (pH 1.2–7.4). Fit release data to kinetic models:

- Zero-order : (surface-eroding systems).

- Higuchi : (matrix diffusion).

- Korsmeyer-Peppas : (mechanistic analysis).

Model selection is based on R² and AIC values. For extended-release formulations, Weibull models are preferred .

Q. What quality control criteria are critical for ensuring batch-to-batch consistency in this compound?

- Methodological Answer : Follow ICH Q2(R1) guidelines for validation. Key parameters include:

- Purity : ≥98% by HPLC.

- Residual solvents : <500 ppm (ICH Q3C Class 3).

- Water content : <1% via Karl Fischer titration.

- Crystallinity : PXRD to confirm polymorphic consistency.

Reference standards (e.g., USP/EP) must be traceable for comparative analysis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data for this compound across studies?

- Methodological Answer : Cross-examine experimental variables:

- Assay conditions : Cell line variability (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO vs. saline).

- Compound integrity : Verify stability under assay conditions via LC-MS.

- Statistical rigor : Use power analysis to ensure adequate sample sizes (n ≥ 3) and apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Meta-analysis tools (e.g., RevMan) aggregate data across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.